4-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid

概要

説明

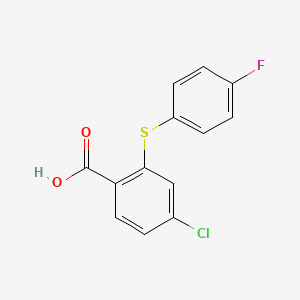

4-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the 4-position, a fluorophenylsulfanyl group at the 2-position, and a carboxylic acid group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 4-fluorothiophenol as the primary starting materials.

Formation of Intermediate: The 4-fluorothiophenol is reacted with a suitable base, such as sodium hydride, to form the corresponding thiolate anion.

Nucleophilic Substitution: The thiolate anion is then reacted with 4-chlorobenzoic acid under nucleophilic substitution conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

化学反応の分析

Types of Reactions

4-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid can undergo various types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Substitution: The chloro and fluorophenyl groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Overview

Chemical Formula : C13H9ClFOS

Molecular Weight : 282.72 g/mol

IUPAC Name : 4-chloro-2-(4-fluorophenyl)sulfanylbenzoic acid

CAS Number : 54435-14-2

The compound features a chloro group at the 4-position, a fluorophenyl group at the 2-position, and a sulfanyl functional group attached to a benzoic acid framework.

Chemistry

- Building Block in Organic Synthesis : This compound serves as a versatile building block for synthesizing more complex molecules, facilitating the development of novel chemical entities in medicinal chemistry and materials science.

Biology

- Enzyme Inhibition Studies : Research indicates that it may inhibit specific enzymes involved in metabolic pathways, making it a candidate for further pharmacological exploration .

- Protein-Ligand Interactions : The unique structure allows for interaction studies that can elucidate binding affinities with various biological targets, providing insights into drug design .

Industry

- Specialty Chemicals Production : It is utilized in the synthesis of specialty chemicals and materials, contributing to advancements in various industrial applications.

The biological activity of this compound has been investigated through various studies:

- Inhibition Studies : Preliminary findings suggest that this compound may inhibit key kinases associated with cancer cell proliferation. Detailed kinetic studies are necessary to quantify these effects.

- Binding Affinity Assays : Interaction studies have demonstrated binding to proteins implicated in metabolic pathways, indicating its potential as a lead compound for drug development.

- Toxicology Assessments : Initial toxicity evaluations suggest promising activity against certain targets; however, comprehensive safety profiles are still needed .

Case Studies and Research Findings

Several notable studies highlight the potential applications of this compound:

- Inhibition Studies : Research indicates that it may inhibit specific kinases involved in cancer cell proliferation. Detailed kinetic studies are required to quantify these effects.

- Binding Affinity Assays : Interaction studies have demonstrated that the compound binds to proteins implicated in metabolic pathways, suggesting its potential as a lead compound for drug development.

- Toxicology Assessments : Initial toxicity assessments indicate promising activity against certain targets; however, further evaluation is necessary to determine safety profiles.

作用機序

The mechanism of action of 4-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluorophenyl groups can enhance its binding affinity and specificity towards these targets. The sulfanyl group can participate in redox reactions, further modulating its biological activity.

類似化合物との比較

Similar Compounds

2-Chloro-4-fluorobenzoic acid: Similar structure but lacks the sulfanyl group.

4-Chloro-2-fluorophenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.

2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid: Contains an additional chlorosulfonyl group.

Uniqueness

4-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid is unique due to the presence of both chloro and fluorophenylsulfanyl groups, which confer distinct chemical and biological properties

生物活性

4-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid is an aromatic compound with significant potential in medicinal chemistry. Its unique structure, featuring a chloro group, a fluorophenyl moiety, and a sulfanyl functional group, suggests various biological activities. This article reviews the compound's biological activity, synthesis methods, and potential applications based on current research findings.

- Chemical Formula : C13H9ClFOS

- Molecular Weight : 282.718 g/mol

- Structural Features :

- Chloro group at the 4-position

- Fluorophenyl substituent at the 2-position

- Sulfanyl functional group attached to a benzoic acid framework

Biological Activity

The biological activity of this compound has been investigated in several studies, indicating its potential as an inhibitor of specific biological pathways. Notably, it may interact with enzymes or receptors involved in cell signaling and proliferation.

Preliminary studies suggest that this compound may inhibit key enzymes related to metabolic pathways. However, comprehensive pharmacological studies are still needed to elucidate its exact mechanisms of action and potential side effects.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Starting Materials : 2-Mercaptobenzoic acid and various substituted aryl halides.

- Reaction Conditions : Often conducted under reflux conditions with bases such as potassium hydroxide or sodium acetate.

- Yield : The synthesis can yield high-purity products through careful control of reaction conditions.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Chloro-2-(4-fluorophenyl)amino benzoic acid | Contains an amino group instead of sulfanyl | Different reactivity due to amino functionality |

| 4-Chloro-2-fluorobenzoic acid | Lacks the sulfanyl group | Simpler structure, less versatile in reactions |

| 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | Isoxazole ring included | Different heterocyclic structure, varying activity |

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Inhibition Studies : Research indicates that this compound may inhibit specific kinases involved in cancer cell proliferation. Detailed kinetic studies are required to quantify these effects.

- Binding Affinity Assays : Interaction studies have demonstrated that the compound binds to proteins implicated in metabolic pathways, suggesting its potential as a lead compound for drug development.

- Toxicology Assessments : Initial toxicity assessments indicate that while the compound shows promising activity against certain targets, further evaluation is necessary to determine safety profiles.

特性

IUPAC Name |

4-chloro-2-(4-fluorophenyl)sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO2S/c14-8-1-6-11(13(16)17)12(7-8)18-10-4-2-9(15)3-5-10/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXSESXCUUOFHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SC2=C(C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30605961 | |

| Record name | 4-Chloro-2-[(4-fluorophenyl)sulfanyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30605961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54435-14-2 | |

| Record name | 4-Chloro-2-[(4-fluorophenyl)sulfanyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30605961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。